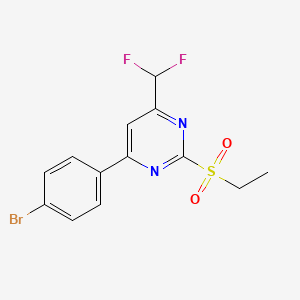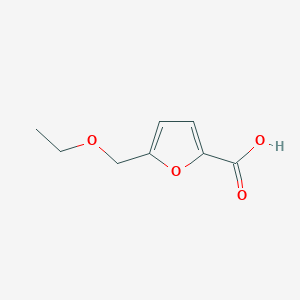![molecular formula C19H20N4O B2414192 2-[4-(3-Metoxifenil)piperazino]quinoxalina CAS No. 339104-94-8](/img/structure/B2414192.png)
2-[4-(3-Metoxifenil)piperazino]quinoxalina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline is a chemical compound that features a quinoxaline core linked to a piperazine ring substituted with a 3-methoxyphenyl group
Aplicaciones Científicas De Investigación
2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antifungal agent.
Biological Studies: The compound has shown activity against various fungi, making it a candidate for agricultural fungicides.
Materials Science: Its unique structure makes it a potential candidate for the development of new materials with specific electronic or luminescent properties.
Mecanismo De Acción
Target of Action
The primary target of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-[4-(3-Methoxyphenyl)piperazino]quinoxaline interacts with its targets, the α1-ARs, as an antagonist . It binds to these receptors, blocking the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . This interaction results in changes in the receptor’s activity, affecting the contraction of smooth muscles in various parts of the body .
Biochemical Pathways
The biochemical pathways affected by 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline primarily involve the α1-ARs. These receptors are associated with numerous neurodegenerative and psychiatric conditions . The compound’s action on these receptors can influence the pathways related to these conditions, potentially offering therapeutic benefits .
Pharmacokinetics
The pharmacokinetics of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target sites to exert its effects . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .
Result of Action
The molecular and cellular effects of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline’s action involve its antagonistic activity on the α1-ARs . By blocking these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially offering therapeutic benefits for conditions related to these receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone such as glyoxal.
Introduction of the Piperazine Ring: The quinoxaline core is then reacted with piperazine under suitable conditions.
Substitution with 3-Methoxyphenyl Group: Finally, the piperazine ring is substituted with a 3-methoxyphenyl group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring substituted with a methoxyphenyl group and have shown similar biological activities.
Quinoxaline Derivatives: Other quinoxaline derivatives with different substituents have been studied for their biological and material properties.
Propiedades
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-16-6-4-5-15(13-16)22-9-11-23(12-10-22)19-14-20-17-7-2-3-8-18(17)21-19/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXOFJWRQAGHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)
![2-(2-Chlorobenzyl)-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2414112.png)



![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2414118.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)

![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)
![N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2414127.png)
![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)

